Chiral Purity vs. Racemate: Commercial Enantiomeric Excess of (R)-2-Azetidinemethanol
Commercially sourced (R)-2-azetidinemethanol is supplied at a chemical purity of ≥98% (NLT 98%) with controlled enantiomeric purity, whereas the racemic azetidin-2-ylmethanol (CAS 250274-91-0) offers no stereochemical definition . The optical purity of N-protected (R)-1-Boc-2-azetidinemethanol, a direct downstream derivative, is specified as ≥98.0% ee, confirming that the enantiomeric integrity of the free base is maintained through the synthetic route .
| Evidence Dimension | Chemical purity and enantiomeric purity (where specified) |
|---|---|
| Target Compound Data | (R)-2-Azetidinemethanol: Chemical purity ≥98%; Enantiomeric purity (implied by optical rotation and chiral HPLC specifications; ≥98% ee for N-Boc derivative) |
| Comparator Or Baseline | Racemic azetidin-2-ylmethanol (CAS 250274-91-0): Purity ≥95% or ≥97%; No enantiomeric excess (ee = 0%) |
| Quantified Difference | Minimum 98% chemical purity guarantee for the (R)-enantiomer vs. 95-97% for the racemate; Enantiomeric purity >98% ee for the (R)-enantiomer vs. 0% ee for the racemate. |
| Conditions | Commercial supplier specifications (CymitQuimica, Synblock, TCI); analytical methods include HPLC, GC, and chiral LC. |
Why This Matters
For pharmaceutical intermediate qualification under ICH Q11, the use of an enantiomerically pure starting material eliminates the need for costly and yield-reducing chiral separation steps downstream and reduces the risk of stereochemical impurity carryover into the active pharmaceutical ingredient (API).
